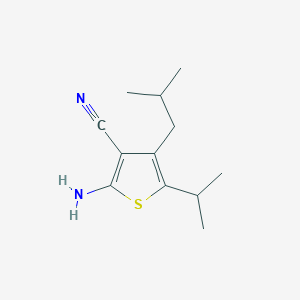

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicinal Chemistry

Thiophene derivatives, including “2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile”, have been found to have a variety of biological effects, making them of great interest to medicinal chemists . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Antimicrobial Activity

Thiophene derivatives have shown significant antimicrobial activity against various microbial species . For instance, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .

Antifungal Activity

In addition to their antibacterial properties, thiophene derivatives also display excellent antifungal activity. Compound S4, for example, displayed excellent antifungal activity against both Candida albicans and Aspergillus niger .

Antioxidant Activity

Thiophene derivatives have also been found to have antioxidant activity. Compounds S4 and S6 exhibited excellent antioxidant activity when compared with ascorbic acid .

Anticorrosion Properties

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . For example, compound S7 showed high anticorrosion efficiency .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Anticancer Activity

Thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10^−4 M . For example, compound S8 showed effective cytotoxic activity against this cancer cell line .

Synthesis of Advanced Compounds

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

特性

IUPAC Name |

2-amino-4-(2-methylpropyl)-5-propan-2-ylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-7(2)5-9-10(6-13)12(14)15-11(9)8(3)4/h7-8H,5,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMXLKIOUBACHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(SC(=C1C#N)N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)